REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:5]([CH3:8])[CH:6]=[CH2:7])[CH:3]=[O:4].[CH2:9]=[O:10].[OH-].[Na+]>>[CH3:1][C:2]([CH:5]([CH2:6][CH3:7])[CH3:8])([CH2:9][OH:10])[CH2:3][OH:4] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)C(C=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature maintained at 35°-40° C. with an ice bath
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
is stirred one-half hour at room temperature
|
Type
|
CUSTOM
|
Details
|
the two layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with 75 ml
|
Type
|
WASH
|
Details
|
The organic layer is washed twice with 100 ml
|
Type
|
ADDITION
|
Details
|
diluted to 150 ml
|
Type
|
ADDITION
|
Details
|
wet Raney Nickle catalyst is added
|
Type
|
CUSTOM
|
Details
|
until no more hydrogen is absorbed
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
pressure and refractive index ND22 =1.4610 is obtained
|
Name
|
|
Type
|
|
Smiles
|
CC(CO)(CO)C(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |